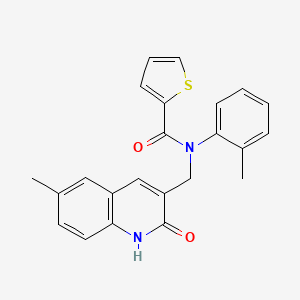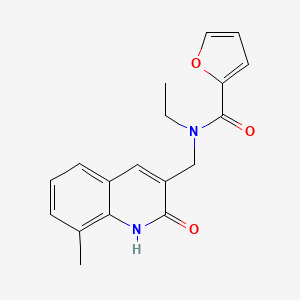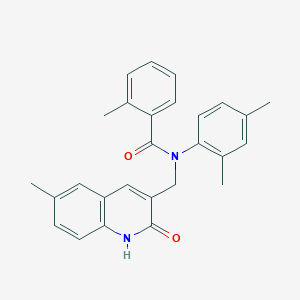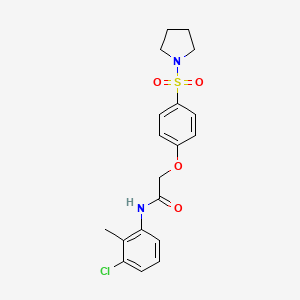
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as MNPAO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPAO belongs to the family of nitroanilines, which are known for their diverse biological activities and pharmacological properties. In
科学研究应用
MNPAO has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science. In medicine, MNPAO has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. MNPAO has also shown potential as an antimicrobial agent, with studies demonstrating its activity against various bacterial and fungal strains. In agriculture, MNPAO has been studied for its potential use as a herbicide, with studies demonstrating its ability to inhibit the growth of weeds. In materials science, MNPAO has been studied for its potential use as a fluorescent probe, with studies demonstrating its ability to detect metal ions and other analytes.
作用机制
The mechanism of action of MNPAO is still not fully understood, but studies have suggested that it may work by inhibiting various enzymes and proteins involved in cellular processes. MNPAO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cell signaling pathways. MNPAO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MNPAO has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that MNPAO can induce oxidative stress and DNA damage in cells, leading to cell death. MNPAO has also been shown to inhibit the activity of various enzymes and proteins involved in cellular processes, leading to changes in cell signaling and gene expression. In vivo studies have demonstrated that MNPAO can inhibit tumor growth and metastasis, as well as reduce inflammation and oxidative stress.
实验室实验的优点和局限性
MNPAO has several advantages for lab experiments, including its high purity and yield, as well as its diverse biological activities and potential applications. MNPAO is also relatively easy to synthesize using standard laboratory techniques. However, MNPAO has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for further research on MNPAO, including its potential use as an anticancer agent, antimicrobial agent, herbicide, and fluorescent probe. Further studies are needed to fully understand the mechanism of action of MNPAO and its potential applications in various scientific fields. In addition, studies are needed to determine the optimal dosage and duration of exposure for MNPAO, as well as its potential side effects and toxicity. Overall, MNPAO is a promising chemical compound that has the potential to make significant contributions to scientific research and applications.
合成方法
MNPAO can be synthesized using a multistep reaction process that involves the condensation of 2-nitro-4-chloroaniline with 3-aminopyridine-2-carboxylic acid hydrazide, followed by the reduction of the nitro group using sodium dithionite and the final step is the acetylation of the amine group using acetic anhydride. The final product is obtained in good yield and high purity, making it suitable for further research and applications.
属性
IUPAC Name |
N-(2-methoxyethyl)-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-24-8-7-18-13-5-4-11(9-14(13)21(22)23)16-19-15(20-25-16)12-3-2-6-17-10-12/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACQZMXDPZLJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7702125.png)






![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)


